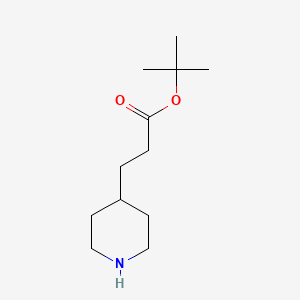

Tert-butyl 3-(piperidin-4-yl)propanoate

Übersicht

Beschreibung

Tert-butyl 3-(piperidin-4-yl)propanoate: is an organic compound with the molecular formula C12H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-4-yl)propanoate typically involves the esterification of 3-(piperidin-4-yl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Deprotection

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield 3-(piperidin-4-yl)propanoic acid, a critical step for further functionalization.

Key Reaction Conditions :

-

Reagent : 10% trifluoroacetic acid (TFA) in dichloromethane (CHCl)

-

Product : 3-(Piperidin-4-yl)propanoic acid

This reaction is pivotal in drug synthesis, enabling the conversion of the ester into a carboxylic acid for subsequent coupling reactions.

Amide Bond Formation via Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation with primary or secondary amines, facilitated by coupling agents:

| Reagent System | Base | Solvent | Application Example | Source |

|---|---|---|---|---|

| HOBt/HBTU | DIPEA | DMF | Conjugation with benzodiazol-2-one | |

| DCC/DMAP | Triethylamine | THF | Synthesis of peptide derivatives |

Mechanistic Insight :

The activation of the carboxylic acid via HOBt/HBTU forms an active ester intermediate, which reacts with amines to generate stable amides .

Alkylation and Acylation of the Piperidine Moiety

The secondary amine in the piperidine ring undergoes alkylation or acylation to introduce substituents:

Notable Example :

Acylation with 2-chlorophenylacetamide via HBTU activation produced derivatives showing 35% inhibition of pyroptotic cell death .

Comparative Reactivity with Structural Analogs

The reactivity of tert-butyl 3-(piperidin-4-yl)propanoate differs from analogs due to its piperidine ring and ester flexibility:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Tert-butyl 3-(morpholin-4-yl)propanoate | Morpholine ring (oxygen atom) | Enhanced solubility, reduced basicity |

| Tert-butyl 3-(pyrrolidin-1-yl)propanoate | 5-membered pyrrolidine ring | Faster alkylation kinetics |

Piperidine derivatives exhibit superior biological activity in inflammation modulation compared to morpholine or pyrrolidine analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-(piperidin-4-yl)propanoate has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. Studies indicate that modifications to this compound can enhance its efficacy in reducing IL-1β release and pyroptotic cell death in macrophages, making it a candidate for anti-inflammatory drug development .

Targeted Protein Degradation

The compound is also being explored in the field of PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade target proteins within cells. The piperidine moiety provides a rigid linker that can facilitate the design of bifunctional molecules capable of recruiting E3 ligases to target proteins for degradation . This application highlights its potential in treating diseases where protein overexpression contributes to pathology.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. Its ability to undergo further functionalization allows chemists to create diverse chemical entities with potential biological activity. For example, it can be transformed into more complex piperidine derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles .

Case Study: NLRP3 Inhibitors

A study focused on synthesizing a series of benzo[d]imidazole derivatives based on this compound demonstrated its utility in developing NLRP3 inhibitors. The synthesized compounds were evaluated for their ability to inhibit ATPase activity of the NLRP3 protein and reduce pyroptosis in THP-1 cells. The results indicated a significant decrease in pyroptotic cell death when treated with these compounds, suggesting that modifications to the tert-butyl ester could lead to more potent inhibitors .

Case Study: PROTAC Development

Research into PROTACs utilizing this compound revealed its effectiveness as a linker component. The study highlighted how variations in the piperidine structure could influence binding affinity and selectivity towards target proteins, paving the way for more effective therapeutic strategies against cancer and other diseases driven by aberrant protein levels .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The piperidine ring and tert-butyl ester group contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(piperidin-4-yl)propanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Ethyl 3-(piperidin-4-yl)propanoate: Similar structure but with an ethyl ester group.

3-(Piperidin-4-yl)propanoic acid: The parent acid form of the compound.

Uniqueness: Tert-butyl 3-(piperidin-4-yl)propanoate is unique due to the presence of the bulky tert-butyl ester group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from its methyl and ethyl counterparts, which have smaller ester groups and different steric profiles.

Biologische Aktivität

Tert-butyl 3-(piperidin-4-yl)propanoate is an organic compound characterized by a tert-butyl ester derived from 3-(piperidin-4-yl)propanoic acid. Its molecular formula is C₁₃H₁₉N₁O₂. This compound is notable for its potential applications in medicinal chemistry, largely due to the biological activities associated with piperidine derivatives.

Chemical Structure and Synthesis

The compound features a piperidine ring, a six-membered nitrogen-containing heterocycle, which is known for its diverse biological activities. The synthesis of this compound typically involves the esterification of 3-(piperidin-4-yl)propanoic acid with tert-butanol, often catalyzed by acidic conditions or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method allows for high yields and purity of the desired compound.

Biological Activity

Research indicates that compounds containing the piperidine structure exhibit a range of biological activities, including:

- Analgesic Effects : Piperidine derivatives have been studied for their pain-relieving properties.

- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may protect neuronal cells from damage.

This compound may interact with various biological targets such as receptors involved in inflammatory responses or apoptosis pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Case Studies and Research Findings

- Inflammation Modulation : In vitro studies have shown that piperidine derivatives can inhibit cytokine release and modulate pyroptotic cell death, indicating their potential in treating inflammatory diseases.

- Antibacterial Properties : The compound has also been included in research related to antibacterial agents, highlighting its potential effectiveness against resistant bacterial strains.

- Pharmacological Screening : A study focusing on the type III secretion system (T3SS) in Gram-negative bacteria demonstrated that certain piperidine derivatives could inhibit T3SS activity, suggesting a role in combating bacterial virulence factors .

Comparative Analysis with Similar Compounds

A comparison table of similar compounds provides insight into how this compound stands out due to its specific functional groups:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-(4-Oxopiperidin-1-yl)propanoate | Similar ester and piperidine structure | Methyl instead of tert-butyl group |

| tert-butyl 3-(4-oxopiperidin-1-yl)propanoate | Contains an oxo group | Potentially different reactivity |

| tert-butyl (2-Oxopiperidin-3-Yl)carbamate | Contains a carbamate instead of an ester | Different functional group influencing reactivity |

This table illustrates how structural variations impact the biological activity and reactivity of these compounds.

Eigenschaften

IUPAC Name |

tert-butyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFYQVRZWPGXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249815-81-3 | |

| Record name | tert-butyl 3-(piperidin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.